

## dealing with contamination and carryover in organic acid analysis

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Compound of Interest

Compound Name: (~2~H\_20\_)Dodecanedioic acid

Cat. No.: B1357188

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### **Organic Acid Analysis: Technical Support Center**

Welcome to the Technical support center for organic acid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to contamination and carryover in your experiments.

### **Troubleshooting Guides & FAQs**

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

### **Contamination Issues**

Question: I am seeing unexpected peaks in my chromatogram, even in my blank injections. What are the potential sources of this contamination?

Answer: Unexpected peaks, often referred to as "ghost peaks," can originate from several sources. The most common culprits include:

Solvents and Reagents: Impurities in solvents, acids, or salts used for mobile phase
preparation are a primary source of contamination. Even high-purity solvents can become
contaminated over time.[1][2] Phthalates from plastic containers and metal ions from acids
are common contaminants.[2][3]

### Troubleshooting & Optimization





- Sample Preparation: The entire sample preparation workflow is a potential source of contamination. This can include:
  - Glassware and Plasticware: Improperly cleaned glassware can introduce contaminants.[1]
     [4] Plastic tubes and pipette tips can leach plasticizers.[3][5]
  - Environment: Airborne particles, dust, and even personal care products from laboratory personnel can introduce contaminants into your samples.[3][6]
  - Cross-Contamination: Inadequate cleaning of equipment between samples can lead to cross-contamination.[6]
- Analytical Instrument: The HPLC/LC-MS system itself can be a source of contamination. This
  can stem from:
  - Mobile Phase Reservoir: Microbial growth can occur in aqueous mobile phases if they are not prepared fresh daily.[7]
  - System Components: Leaching from tubing, seals, and other components can introduce contaminants. Worn injector seals are a common source of carryover.[8][9]

Question: How can I prevent contamination during sample preparation?

Answer: Aseptic technique and good laboratory practices are crucial for preventing contamination. Here are some key recommendations:

- Use High-Purity Reagents: Always use HPLC or mass spectrometry-grade solvents, acids, and salts.[10] Purchase these in small quantities to ensure freshness.[10]
- Proper Glassware Cleaning: Thoroughly clean all glassware before use. A typical procedure
  involves rinsing with an organic solvent, followed by multiple rinses with ultrapure water.[1][4]
   For trace analysis, a more aggressive cleaning with an acid wash may be necessary.[1]
- Avoid Plastic Contaminants: Whenever possible, use glass or polypropylene containers, as
  other plastics are more prone to leaching plasticizers.[5] Be aware that even plastic wash
  bottles can be a source of contamination.[3]



- Maintain a Clean Work Environment: Work in a clean, dust-free area. Consider using a laminar flow hood for highly sensitive analyses.[11]
- Wear Appropriate Personal Protective Equipment (PPE): Always wear gloves and a lab coat to minimize direct contact with samples.[3][11]

### **Carryover Issues**

Question: I am observing carryover from a high-concentration sample into subsequent blank and low-concentration sample injections. How can I minimize this?

Answer: Carryover occurs when residual analyte from a previous injection contaminates the current one. An acceptable level of carryover is typically less than 0.1% of the analyte signal in a blank injection following a high-concentration sample.[12] Here are several strategies to minimize carryover:

- Optimize Autosampler Wash Routine: The autosampler's needle wash is the first line of defense against carryover.[12]
  - Use a Stronger Wash Solvent: The wash solvent should be strong enough to dissolve the organic acids of interest. A mixture of organic solvent and water is often effective.[12] For ionic analytes, adjusting the pH of the wash solution can improve cleaning efficiency.[8]
     [13]
  - Increase Wash Volume and Cycles: Using a larger volume of wash solvent and increasing the number of wash cycles can significantly reduce carryover.[12]
- Select Appropriate Vials and Caps: Poor quality vials can contribute to carryover through analyte adsorption.[12] Using silanized glass vials with PTFE-sealed caps is recommended to minimize this effect.[12]
- System Flushing: Regularly flushing the entire system with a strong solvent can prevent the buildup of contaminants that contribute to carryover.[12]
- Injection Volume and Technique: Avoid overfilling the sample loop, as this can contaminate
  the system.[12] Reducing the injection volume can also help minimize carryover.[12]



Question: What are some effective cleaning protocols for my HPLC/LC-MS system to address persistent carryover?

Answer: If carryover persists, a more thorough system cleaning is necessary. The appropriate cleaning procedure depends on the nature of the contaminants and the type of chromatography being used.

System Component	Recommended Cleaning Solvents and Procedures
General LC System	For reversed-phase systems, a sequential flush with water, methanol, acetonitrile, and isopropanol is often effective.[12] For ion-exchange systems, buffered aqueous solutions and organic solvents should be used.[12]
Injector and Valve	A worn rotor seal is a common cause of carryover and should be replaced regularly.[8][9] Flushing the injection valve with a strong solvent is also recommended.
Column	Flush the column with a strong solvent after each batch of samples.[12] For persistent contamination, refer to the manufacturer's instructions for a more rigorous cleaning protocol.
MS Source	If contamination is suspected in the mass spectrometer, cleaning the ESI spray nozzle, capillary, and spray shield with methanol, acetonitrile, or isopropanol can be effective.[2]

### **Experimental Protocols**

### Protocol 1: General System Cleaning for Reversed-Phase HPLC



This protocol is designed for routine cleaning of a reversed-phase HPLC system to remove common contaminants and prevent carryover.

- Disconnect the Column: Remove the column from the system and replace it with a union.
- Prepare Cleaning Solvents: Prepare fresh batches of the following solvents:
  - Solvent A: Ultrapure Water
  - Solvent B: Isopropanol
  - Solvent C: Methanol
  - Solvent D: Acetonitrile
- System Flush Sequence: Flush the system with the following sequence of solvents for at least 30 minutes each at a flow rate of 1-2 mL/min:
  - 100% Methanol
  - 100% Acetonitrile
  - 100% Isopropanol
  - 100% Methanol
  - 100% Acetonitrile
  - 50:50 Acetonitrile:Water
  - 100% Water
- Equilibrate with Mobile Phase: Once the cleaning is complete, flush the system with your initial mobile phase until the baseline is stable.
- Reconnect the Column: Reinstall the column and equilibrate with the mobile phase until a stable baseline is achieved.



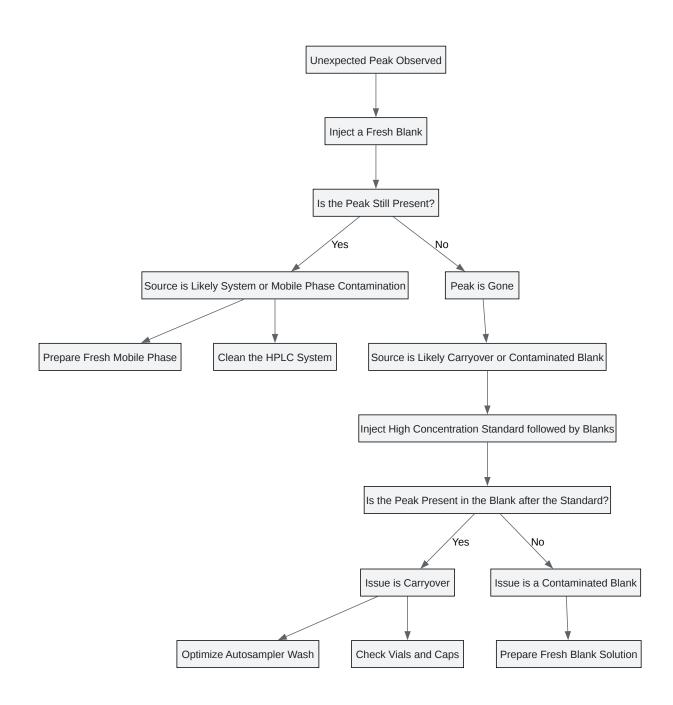
### **Protocol 2: Troubleshooting Carryover with Blank Injections**

This protocol helps to identify the source and severity of carryover.

- Prepare a High-Concentration Standard: Prepare a standard solution of your organic acid(s) at the highest expected concentration.
- Prepare a Blank Solution: Use your initial mobile phase or a solvent known to be free of the analytes as your blank.
- Injection Sequence: Run the following injection sequence:
  - Inject the blank solution three times to establish a baseline.
  - Inject the high-concentration standard.
  - Inject the blank solution immediately after the high-concentration standard. Repeat this injection at least three times.
- Analyze the Results:
  - Examine the chromatograms of the blank injections following the high-concentration standard.
  - If a peak corresponding to your analyte is present, this confirms carryover.
  - The area of the peak in the first blank injection can be used to quantify the percentage of carryover.

# Visualizations Logical Workflow for Troubleshooting Unexpected Peaks



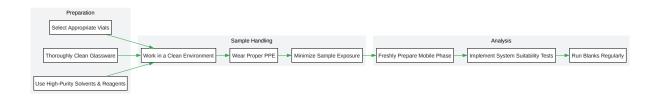


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Caption: A decision tree for troubleshooting the source of unexpected peaks.



### **Experimental Workflow for Preventing Contamination**



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